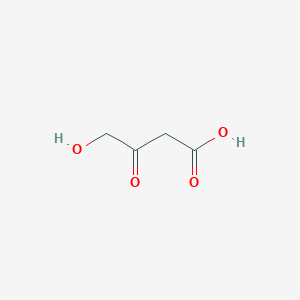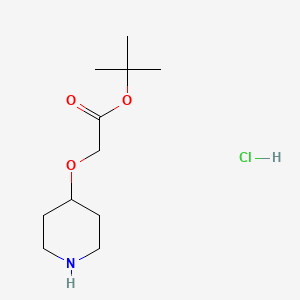
2-Bromo-3,3-dimetilbutanoato de metilo
Descripción general
Descripción
“Methyl 2-bromo-3,3-dimethylbutanoate” is a chemical compound with the molecular formula C7H13BrO2 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3,3-dimethylbutanoate” consists of a bromine atom attached to a carbon atom, which is also attached to a methyl ester group and a dimethylbutanoate group . The molecular weight of this compound is 209.08 g/mol .Chemical Reactions Analysis
“Methyl 2-bromo-3,3-dimethylbutanoate” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles . It can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
“Methyl 2-bromo-3,3-dimethylbutanoate” is a colorless to slightly yellow liquid. It has a molecular weight of 209.08 g/mol. The boiling point of the compound is 170.2±8.0 °C at 760 mmHg, and it has a density of 1.3±0.1 g/cm^3 .Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3,3-dimethylbutanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. The compound is also known to have a high degree of reactivity, making it a useful reagent in many types of chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of methyl 2-bromo-3,3-dimethylbutanoate. However, it is known to be a potent irritant to the skin and eyes, and can cause respiratory distress if inhaled. The compound is also highly flammable and should be handled with care in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-3,3-dimethylbutanoate has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. The compound is also highly reactive, allowing for the rapid synthesis of new compounds.
However, there are also several limitations associated with the use of methyl 2-bromo-3,3-dimethylbutanoate in laboratory experiments. The compound is highly toxic and can cause significant harm if not handled properly. It is also highly reactive, making it difficult to control in some types of chemical reactions.
Direcciones Futuras
There are several potential future directions for research involving methyl 2-bromo-3,3-dimethylbutanoate. One promising area of research is the development of new materials, such as polymers and surfactants, using the compound as a building block. Another potential area of research is the synthesis of new pharmaceuticals and agrochemicals using the compound as a reagent.
In addition, there is also significant potential for research into the mechanism of action of methyl 2-bromo-3,3-dimethylbutanoate. Understanding how the compound interacts with other chemicals could lead to the development of new synthetic pathways and the discovery of new chemical reactions.
Conclusion
Methyl 2-bromo-3,3-dimethylbutanoate is a versatile and highly reactive compound that has many potential applications in scientific research. While there are several limitations associated with its use in laboratory experiments, the compound has significant potential for the synthesis of new materials and the development of new pharmaceuticals and agrochemicals. Further research into the mechanism of action of the compound could also lead to new discoveries in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Precursor en cannabinoides sintéticos
Este compuesto se utiliza como precursor en la síntesis de varios cannabinoides sintéticos . Por ejemplo, se utiliza en la síntesis de MDMB-INACA, un cannabinoide sintético .
Química forense y toxicología
“2-Bromo-3,3-dimetilbutanoato de metilo” se utiliza como patrón de referencia analítico en química forense y toxicología . Ayuda en la identificación y cuantificación de cannabinoides sintéticos en muestras incautadas .
Espectrometría de masas
En espectrometría de masas, este compuesto se utiliza como patrón de referencia . Ayuda en la identificación y cuantificación de sustancias en mezclas complejas .
Investigación de nuevas sustancias psicoactivas (NPS)
“this compound” está involucrado en la investigación de nuevas sustancias psicoactivas (NPS) . Se utiliza en el estudio del metabolismo y la detección de nuevos agonistas del receptor cannabinoide .
Investigación de propiedades termodinámicas
Este compuesto se utiliza en el estudio de las propiedades termodinámicas . Está involucrado en el análisis de datos dinámicos para generar datos de propiedades termodinámicas evaluados críticamente .
Safety and Hazards
This compound is intended for research and forensic applications and is not designed for human or veterinary use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several papers that discuss the properties and applications of “Methyl 2-bromo-3,3-dimethylbutanoate”. For instance, a paper by the World Health Organization discusses the use of similar compounds in the synthesis of synthetic cannabinoids . Another paper discusses the nucleophilic substitution and elimination reactions that this compound can undergo .
Propiedades
IUPAC Name |
methyl 2-bromo-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCDNKISRYJVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524246 | |
| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16495-40-2 | |
| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)
![Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-](/img/structure/B1652873.png)

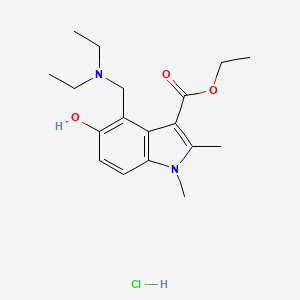
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B1652880.png)
![5-{(Z)-[6-tert-Butyl-3-(3-methylphenyl)-7H-pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino}-N,N-diethyl-6-methylpyridin-2-amine](/img/structure/B1652881.png)
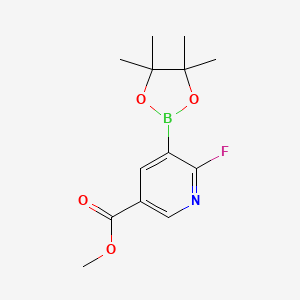
![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
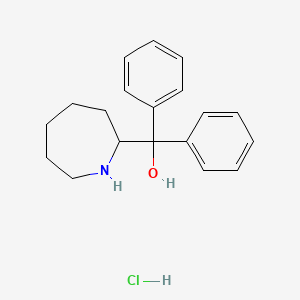

![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(4-Phenoxyphenyl) 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]piperidine-1-carboxylate](/img/structure/B1652890.png)
